3-Amino-4-nitropyridine

概要

説明

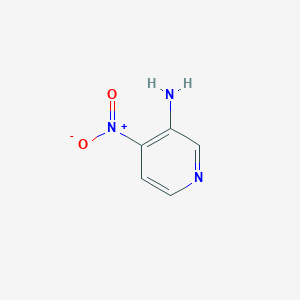

3-Amino-4-nitropyridine: is an organic compound with the molecular formula C5H5N3O2 . It consists of a pyridine ring substituted with an amino group at the 3-position and a nitro group at the 4-position. This compound is known for its yellow to orange crystalline appearance and is soluble in common organic solvents like ethanol and dichloromethane, but has limited solubility in water .

準備方法

Synthetic Routes and Reaction Conditions: 3-Amino-4-nitropyridine can be synthesized through various methods. One common approach involves the nitration of pyridine, followed by the introduction of an amino group. The nitration is typically carried out using dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The amino group can be introduced through a substitution reaction using ammonia or amines .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and amination processes. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts and controlled reaction environments ensures efficient production while minimizing by-products and waste.

化学反応の分析

Chemical Reactions of 3-Amino-4-nitropyridine

The chemical behavior of this compound is characterized by several key reactions, including electrophilic substitutions, nucleophilic substitutions, and reduction processes. Below are detailed descriptions of these reactions.

Electrophilic Substitution Reactions

Electrophilic aromatic substitution is a common reaction for nitropyridines, where the nitro group can direct incoming electrophiles to specific positions on the pyridine ring.

-

Reaction with Electrophiles : The presence of the amino group at the 3-position enhances nucleophilicity, making it a suitable site for electrophilic attack. For instance, when treated with halogens or sulfonyl chlorides, this compound can undergo substitution at the 4-position.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are also prominent for this compound due to the presence of both an amino and a nitro group.

-

Reactivity with Amines : In reactions involving amines, this compound can participate in vicarious nucleophilic substitutions, leading to products such as 2-alkylamino-5-nitropyridines. This reaction typically yields moderate to high yields depending on the conditions used (e.g., solvent type and temperature) .

Reduction Reactions

Reduction of the nitro group in this compound can lead to various amino derivatives.

-

Electrochemical Reduction : One effective method for reducing nitropyridines involves electrochemical techniques in acidic solutions, which allows for the transformation into corresponding amino derivatives while introducing additional substituents at specific positions .

Nitro Group Migration

An interesting aspect of the chemistry of this compound is the potential for nitro group migration under certain conditions.

科学的研究の応用

Chemical Synthesis

Building Block for Heterocycles

3-Amino-4-nitropyridine serves as an important intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of more complex molecules through reactions such as nucleophilic substitution and coupling reactions. For instance, it is frequently used in the Suzuki–Miyaura cross-coupling reaction, which is pivotal for forming carbon-carbon bonds in organic synthesis .

Synthetic Applications

The compound has been utilized in the development of novel bis- and tris-heterocyclic compounds. Researchers have reported new synthetic routes that leverage this compound to create fused heterocycles and other complex structures . The ability to undergo vicarious nucleophilic substitution has been explored, leading to high regioselectivity in reactions involving various nucleophiles .

Biological Research

Antimicrobial Properties

Studies have investigated the antimicrobial potential of this compound against various bacterial strains. The compound's mechanism involves interference with metabolic processes within bacterial cells, making it a candidate for further exploration in antibiotic development.

Fluorescent Dyes and Probes

In biological applications, this compound is being developed as a component in fluorescent dyes and probes. These compounds are crucial for labeling and detecting specific biological molecules or processes, enhancing imaging techniques in cellular biology.

Pharmaceutical Applications

Drug Development

this compound derivatives are being explored for their potential therapeutic effects. Notably, related compounds like 3,4-diaminopyridine are used in treating conditions such as Lambert-Eaton myasthenic syndrome. This compound has shown efficacy in alleviating muscle weakness by blocking potassium channels, thereby facilitating acetylcholine release at neuromuscular junctions .

Stability Studies

Research into the stability of different formulations of this compound has led to insights into its degradation pathways under oxidative stress conditions. Such studies are critical for developing stable pharmaceutical formulations that can withstand various environmental factors during storage .

Industrial Applications

Production of Specialty Chemicals

The compound is employed in the manufacturing of specialty chemicals and agrochemicals. Its derivatives find use in producing dyes and pigments due to their vibrant colors and chemical stability.

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Used as an intermediate for heterocycles; involved in Suzuki–Miyaura reactions |

| Biological Research | Investigated for antimicrobial properties; used in fluorescent dye development |

| Pharmaceuticals | Explored for drug development; stability studies conducted for formulations |

| Industrial Use | Employed in producing specialty chemicals, dyes, and agrochemicals |

Case Studies

-

Antimicrobial Activity Study

- Researchers evaluated the efficacy of this compound against various bacterial strains, noting significant inhibitory effects on growth rates.

-

Fluorescent Probe Development

- A study focused on synthesizing derivatives of this compound that exhibit enhanced fluorescence properties suitable for biological imaging applications.

-

Stability Assessment

- A comparative study assessed the stability of molecular versus salt forms of this compound under oxidative stress conditions, revealing that salt forms exhibited greater stability.

作用機序

The mechanism of action of 3-Amino-4-nitropyridine involves its interaction with various molecular targets. The amino and nitro groups play crucial roles in its reactivity and binding properties. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its interactions with enzymes and receptors are mediated through hydrogen bonding, electrostatic interactions, and π-π stacking .

類似化合物との比較

- 2-Amino-5-nitropyridine

- 4-Amino-3-nitropyridine

- 3-Nitropyridine

Comparison: 3-Amino-4-nitropyridine is unique due to the specific positioning of the amino and nitro groups on the pyridine ring. This arrangement influences its chemical reactivity and physical properties. Compared to 2-Amino-5-nitropyridine, which has the amino and nitro groups at different positions, this compound exhibits distinct reactivity patterns and applications .

生物活性

3-Amino-4-nitropyridine (3-A4NP) is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into the biochemical properties, cellular effects, molecular mechanisms, and research findings related to the biological activity of 3-A4NP.

3-A4NP is characterized by its ability to interact with various enzymes and proteins, influencing numerous metabolic pathways. Key properties include:

- Enzyme Interactions : 3-A4NP modulates the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can lead to either inhibition or activation of enzyme functions depending on the cellular context.

- Metal Ion Complexation : The compound can form complexes with metal ions, which further affects its biochemical properties and interactions.

Cellular Effects

The biological activity of 3-A4NP extends to its influence on cell signaling pathways and gene expression:

- Oxidative Stress Modulation : It has been shown to modulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a critical regulator in inflammatory responses. This modulation can lead to altered inflammatory responses in various cell types.

- Gene Expression : 3-A4NP affects transcriptional activity, influencing genes involved in cellular metabolism and stress responses. This effect is crucial for understanding its role in various diseases.

Molecular Mechanism

The mechanisms through which 3-A4NP exerts its biological effects are complex:

- Binding Interactions : The compound binds to specific biomolecules, leading to either activation or inhibition. For instance, it can inhibit certain kinases, affecting downstream signaling pathways.

- Subcellular Localization : The localization of 3-A4NP within cells is pivotal for its function. It may target mitochondria, influencing mitochondrial function and oxidative stress responses, which are essential for cellular health.

Research Findings and Case Studies

Several studies have explored the biological activities of 3-A4NP:

| Study | Findings |

|---|---|

| Antimicrobial Activity | Research indicates that 3-A4NP exhibits antimicrobial properties against various bacterial strains, suggesting potential applications in drug development. |

| Oxidative Stress Research | Studies have demonstrated that 3-A4NP can reduce oxidative damage in cellular models, highlighting its protective effects against oxidative stress-related diseases. |

| Cancer Research | Investigations into the role of 3-A4NP in cancer cell lines have shown that it may inhibit tumor growth by modulating signaling pathways associated with cell proliferation and apoptosis. |

Comparison with Similar Compounds

3-A4NP can be compared with other nitropyridine derivatives to understand its unique properties:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 3-Nitropyridine | Contains a nitro group at position 3 | Less reactive than 3-A4NP; limited biological activity |

| 4-Amino-3-nitropyridine | Amino group at position 4 | Similar reactivity but different biological profile |

| 3-Chloro-4-nitropyridine 1-oxide | Chlorine substituent at position 3 | Exhibits different enzyme interactions compared to 3-A4NP |

特性

IUPAC Name |

4-nitropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-3-7-2-1-5(4)8(9)10/h1-3H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIUYRNIWXQXEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343048 | |

| Record name | 3-Amino-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13505-02-7 | |

| Record name | 3-Amino-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。